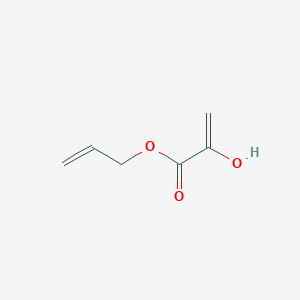
Prop-2-en-1-yl 2-hydroxyprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 2-hydroxyprop-2-enoate is an organic compound with a molecular formula of C6H8O3 It is a type of ester formed from the reaction between prop-2-en-1-ol and 2-hydroxyprop-2-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl 2-hydroxyprop-2-enoate can be synthesized through a one-pot, solvent-free, and catalyst-free procedure. This method involves the reaction of prop-2-en-1-ol with 2-hydroxyprop-2-enoic acid under microwave irradiation. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial production, providing a green and efficient method for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-hydroxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Prop-2-en-1-yl 2-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-hydroxyprop-2-enoate involves its interaction with various molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. Molecular docking studies have shown that it has a high affinity for enzymes such as cyclooxygenase (COX) and transient receptor potential ankyrin 1 (TRPA1) channels .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-hydroxyprop-2-enoate: Similar in structure but contains a triple bond instead of a double bond.
Prop-2-en-1-yl acetate: Similar ester but with an acetate group instead of a hydroxyprop-2-enoate group.
Methyl 2-hydroxyprop-2-enoate: Similar ester but with a methyl group instead of a prop-2-en-1-yl group .
Uniqueness
Prop-2-en-1-yl 2-hydroxyprop-2-enoate is unique due to its specific ester linkage and the presence of both an alkene and a hydroxyl group
Properties
CAS No. |
91148-00-4 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
prop-2-enyl 2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H8O3/c1-3-4-9-6(8)5(2)7/h3,7H,1-2,4H2 |
InChI Key |
UMMUONBDADURSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















